molecular formula C26H24N2O5S B2401275 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide CAS No. 500149-60-0

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide

Cat. No.: B2401275
CAS No.: 500149-60-0
M. Wt: 476.55
InChI Key: FYDOTPBQIJROHQ-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a butyl(methyl)sulfamoyl group and an anthracene-derived dioxo group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with a secondary amine to form the sulfamoyl derivative.

    Attachment of the Anthracene-Derived Dioxo Group: The final step involves the coupling of the anthracene-derived dioxo group to the benzamide core through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-4-15-28(2)34(32,33)19-12-9-17(10-13-19)26(31)27-18-11-14-22-23(16-18)25(30)21-8-6-5-7-20(21)24(22)29/h5-14,16H,3-4,15H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDOTPBQIJROHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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